Potassium chlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

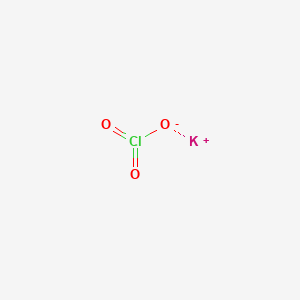

Potassium chlorate is an inorganic compound with the molecular formula KClO₃. In its pure form, it appears as a white crystalline solid. This compound is known for its strong oxidizing properties and has been widely used in various industrial applications, including safety matches, fireworks, and as a disinfectant .

Synthetic Routes and Reaction Conditions:

-

Liebig Process: This is the most common industrial method for producing this compound. In this process, chlorine gas is passed into hot calcium hydroxide, forming calcium chlorate. Potassium chloride is then added to precipitate this compound: [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3\text{)}_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ] [ \text{Ca(ClO}_3\text{)}_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]

-

Electrolysis Method: this compound can also be produced by the electrolysis of potassium chloride. This method involves using carbon, platinum, or mixed metal oxide as the anode and titanium as the cathode in an aqueous solution of potassium chloride .

Types of Reactions:

-

Oxidation: this compound is a strong oxidizing agent. It decomposes upon heating to release oxygen gas and form potassium chloride: [ 2 \text{KClO}_3 \rightarrow 2 \text{KCl} + 3 \text{O}_2 ]

-

Reduction: In the presence of a reducing agent, this compound can be reduced to potassium chloride.

-

Decomposition: When heated in the presence of a catalyst like manganese dioxide, this compound decomposes more readily: [ 2 \text{KClO}_3 \xrightarrow{\text{MnO}_2} 2 \text{KCl} + 3 \text{O}_2 ]

Common Reagents and Conditions:

Catalysts: Manganese dioxide is commonly used to catalyze the decomposition of this compound.

Temperature: Decomposition typically occurs at temperatures above 400°C.

Major Products:

- Potassium Chloride (KCl)

- Oxygen Gas (O₂)

Scientific Research Applications

Agricultural Applications

Floral Induction in Longan

Potassium chlorate has been effectively used to promote flowering in longan trees (Dimocarpus longan). Research indicates that its application can induce floral development, which is crucial for off-season fruit production. The mechanism involves the compound's role in nitrate reduction systems, which are essential for chlorate absorption and metabolism in plants .

Nitrogen Use Efficiency Studies

In agricultural research, this compound is utilized to evaluate nitrogen use efficiency (NUE) in rice subspecies. Studies have shown that KClO₃ acts as an inhibitor of nitrate reductase, affecting the expression of key genes involved in nitrogen uptake and assimilation. This differential regulation can inform breeding programs aimed at improving NUE in crops .

Industrial Applications

Pyrotechnics and Explosives

this compound is widely used in the manufacture of fireworks, safety matches, and explosives due to its strong oxidizing properties. It can spontaneously ignite when mixed with combustible materials, necessitating careful handling . The compound's ability to release oxygen makes it an effective component in various pyrotechnic formulations.

Textile Industry

In textile printing and dyeing, this compound serves as a bleaching agent and oxidizer. It is involved in the production of aniline black and other dyes, enhancing color fastness and brightness .

Chemical Oxygen Generators

This compound is a critical component in chemical oxygen generators, commonly referred to as "chlorate candles." These devices are used in aircraft and submarines to provide a reliable source of oxygen during emergencies. The decomposition of this compound releases oxygen when heated, making it suitable for life-support systems .

Analytical Chemistry

In analytical laboratories, this compound is employed as a reagent for various chemical reactions. Its role as an oxidizing agent allows for the determination of certain analytes through redox reactions. For example, it can be used to assess the concentration of reducing agents in solutions .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Agriculture | Floral induction in longan | Promotes flowering through metabolic pathways |

| Nitrogen use efficiency studies | Inhibits nitrate reductase for NUE assessment | |

| Industrial | Pyrotechnics and explosives | Strong oxidizer; releases oxygen upon decomposition |

| Textile printing and dyeing | Acts as a bleaching agent | |

| Chemical Oxygen Generators | Emergency oxygen supply | Decomposes to release oxygen |

| Analytical Chemistry | Reagent for redox reactions | Oxidizing agent for determining analyte concentrations |

Case Studies

-

Floral Induction of Longan

A study conducted on the effects of potassium chlorate on longan flowering demonstrated significant improvements in yield during off-seasons. The application of KClO₃ led to enhanced floral development compared to untreated control groups . -

Nitrogen Use Efficiency in Rice

Research involving indica and japonica rice subspecies revealed that potassium chlorate application influenced the transcriptional regulation of genes associated with nitrogen uptake. The findings indicated that KClO₃ could be strategically used to enhance NUE through targeted breeding programs .

Mechanism of Action

Potassium chlorate exerts its effects primarily through its strong oxidizing properties. When it decomposes, it releases oxygen gas, which can react with various substrates. This property makes it useful in applications requiring oxygen generation, such as in chemical oxygen generators and oxygen candles .

Comparison with Similar Compounds

- Sodium Chlorate (NaClO₃)

- Potassium Perchlorate (KClO₄)

- Potassium Chlorite (KClO₂)

- Potassium Nitrate (KNO₃)

Comparison:

- Oxidizing Strength: Potassium chlorate is a strong oxidizing agent, similar to sodium chlorate and potassium perchlorate. potassium perchlorate is more stable and less reactive than this compound.

- Applications: While this compound is widely used in safety matches and fireworks, potassium perchlorate is preferred in applications requiring greater stability, such as in pyrotechnics and propellants .

This compound stands out due to its balance of strong oxidizing properties and relatively easy decomposition, making it suitable for a variety of industrial and scientific applications.

Q & A

Basic Research Questions

Q. How can the stoichiometry of potassium chlorate decomposition be experimentally validated?

To validate the decomposition stoichiometry (2KClO₃ → 2KCl + 3O₂), researchers can measure oxygen release via gravimetric analysis. Heat a known mass of KClO₃, collect the oxygen mass loss, and compare it to theoretical predictions using molar ratios. Precautions include using pure samples, ensuring complete decomposition, and calibrating balances to ±0.0001 g .

Q. What precautions are critical when measuring oxygen release during thermal decomposition?

- Use a sealed system to prevent gas leakage.

- Pre-dry KClO₃ to avoid moisture interference.

- Repeat heating-cooling cycles until constant mass (to confirm reaction completion).

- Avoid contamination from catalysts (e.g., MnO₂) unless explicitly part of the experimental design .

Q. How is the mass percent of oxygen in this compound determined experimentally?

Calculate using:

Validate results against the theoretical value (39.17%). Discrepancies >2% suggest incomplete decomposition or measurement errors .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical oxygen mass percentages?

- Systematic errors : Calibrate equipment (e.g., balances, thermocouples).

- Side reactions : Test for KClO₄ formation (incomplete decomposition) via X-ray diffraction.

- Sample purity : Use titration (e.g., Mohr method for Cl⁻ quantification) to assess KClO₃ purity .

Q. What methods optimize the decomposition of KClO₃ in mixtures with inert materials?

- Temperature control : Use a gradient furnace to identify the optimal decomposition range (400–550°C).

- Catalyst screening : Test transition metal oxides (e.g., Fe₂O₃, CuO) for enhanced kinetics.

- Residue analysis : Employ ion chromatography to distinguish KCl from inert components .

Q. How can the solubility of KClO₃ be accurately determined in multi-component systems?

- Use isothermal saturation with controlled agitation.

- Measure solubility via conductivity or gravimetry.

- Account for ionic strength effects using the Debye-Hückel equation.

- Compare results to published data (e.g., 7.1 g/100 mL at 20°C) and resolve deviations via activity coefficient adjustments .

Q. What advanced techniques validate the identity of decomposition residues?

- XRD : Confirm KCl crystal structure.

- FTIR : Detect absence of ClO₃⁻ peaks (~930 cm⁻¹).

- Ion-selective electrodes : Quantify Cl⁻ concentration in dissolved residues .

Q. Safety and Protocol Design

Q. What safety protocols are essential for handling KClO₃ in large-scale experiments?

- Contamination control : Use dedicated glassware and avoid contact with organic materials.

- Decontamination : Rinse spills with copious water; neutralize residues with Na₂SO₃.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight containers, segregated from reductants and acids .

Q. How should researchers mitigate risks when synthesizing KClO₃ via the Liebig process?

- Ventilation : Use fume hoods to manage Cl₂ off-gassing.

- Reagent ratios : Maintain excess KOH to minimize ClO⁻ formation.

- Waste treatment : Neutralize acidic byproducts with CaCO₃ before disposal .

Q. Data Analysis and Validation

Q. What statistical methods are recommended for analyzing reproducibility in KClO₃ experiments?

- Perform triplicate trials and report standard deviations.

- Use Student’s t-test to compare results with literature values.

- Apply ANOVA for multi-variable experiments (e.g., catalyst efficiency studies) .

Q. How can researchers validate KClO₃ synthesis purity without advanced instrumentation?

Properties

CAS No. |

3811-04-9 |

|---|---|

Molecular Formula |

ClHKO3 |

Molecular Weight |

123.56 g/mol |

IUPAC Name |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

impurities |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

Canonical SMILES |

OCl(=O)=O.[K] |

boiling_point |

400 °C (decomposes) |

Color/Form |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

density |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

melting_point |

680 °F (USCG, 1999) 368 °C |

Key on ui other cas no. |

3811-04-9 |

physical_description |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictograms |

Oxidizer; Irritant; Environmental Hazard |

Related CAS |

7790-93-4 (Parent) |

shelf_life |

Stable under ordinary conditions of use and storage. |

solubility |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

Synonyms |

chloric acid chloric acid, potassium salt potassium chlorate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.